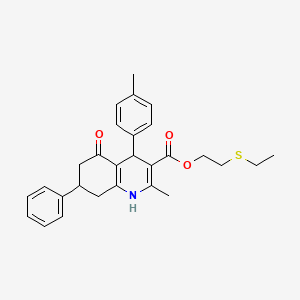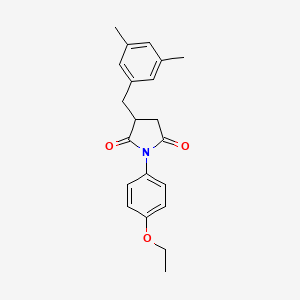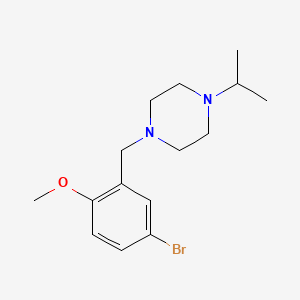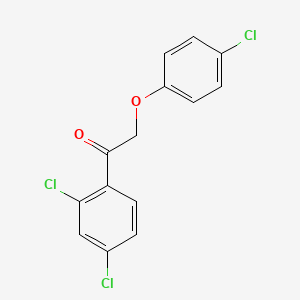![molecular formula C17H20N2O5S B5182138 N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide](/img/structure/B5182138.png)
N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide, also known as NSC-320846, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide inhibits the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. In Alzheimer's disease research, N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine and improved cognitive function. In diabetes research, N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide activates the AMP-activated protein kinase pathway, leading to improved insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In Alzheimer's disease research, N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide protects against oxidative stress, reduces inflammation, and improves cognitive function. In diabetes research, N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide improves insulin sensitivity, glucose tolerance, and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide has several advantages for lab experiments, including its stability, solubility, and availability. However, N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide research, including:
1. Further studies to determine the optimal dosage and administration route for N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide.
2. Studies to investigate the potential therapeutic applications of N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide in other diseases.
3. Studies to determine the potential side effects of N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide and its toxicity profile.
4. Development of N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide derivatives with improved efficacy and safety profiles.
5. Studies to investigate the potential synergistic effects of N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide with other drugs or therapies.
Conclusion
N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide is a chemical compound with promising therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to determine its optimal dosage and administration route, investigate its potential side effects and toxicity profile, and develop derivatives with improved efficacy and safety profiles.
Synthesemethoden
N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-(chloromethyl)benzoic acid with 2-furaldehyde, followed by the reaction of the resulting intermediate with morpholine and sodium sulfite. The final product is obtained through the reaction of the intermediate with benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide has been shown to have neuroprotective effects and improve cognitive function. In diabetes research, N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide has been shown to improve insulin sensitivity and glucose tolerance.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c20-17(18-12-16-2-1-9-24-16)15-5-3-14(4-6-15)13-25(21,22)19-7-10-23-11-8-19/h1-6,9H,7-8,10-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIBBRUQFBBLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-[(morpholin-4-ylsulfonyl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)

![2-[(2-furylmethyl)amino]-2-oxoethyl {[9-(2-phenylethyl)-9H-carbazol-2-yl]thio}acetate](/img/structure/B5182079.png)
![4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide](/img/structure/B5182082.png)
![1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5182091.png)
![3-(3,4-dimethoxyphenyl)-5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5182093.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5182094.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5182107.png)
![2-(5-tert-butyl-2H-tetrazol-2-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5182114.png)

![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)
